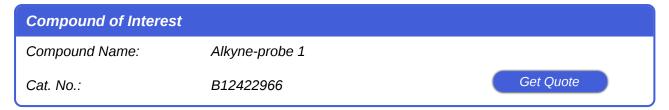


A Technical Guide to Alkyne Probes: Suppliers, Purchasing, and Experimental Applications

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of alkyne probes, essential tools in modern chemical biology and drug discovery. It details commercially available alkyne probes, their suppliers, and purchasing options. Furthermore, it offers in-depth experimental protocols for their application in key research areas such as metabolic labeling, cellular imaging, and activity-based protein profiling (ABPP).

Introduction to Alkyne Probes

Alkyne probes are versatile chemical tools characterized by the presence of a terminal alkyne group. This functional group allows for a highly specific and efficient reaction with azide-tagged molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The small size of the alkyne tag minimizes perturbation of the molecule's biological activity, making these probes ideal for studying biomolecules in their native environments.[3]

Applications of alkyne probes are widespread and include:

 Metabolic Labeling: Introducing alkyne-modified metabolic precursors to cells allows for the tracking and identification of newly synthesized biomolecules like proteins, glycans, and lipids.



- Activity-Based Protein Profiling (ABPP): Alkyne-containing probes that covalently bind to the
 active sites of specific enzyme families enable the targeted analysis of enzyme function
 directly in complex biological systems.[4][5]
- Bioconjugation and Imaging: The alkyne handle facilitates the attachment of reporter tags, such as fluorophores or biotin, for the visualization and enrichment of target molecules.

Suppliers and Purchasing Options for Alkyne Probes

A variety of alkyne probes with different functionalities are commercially available from several reputable suppliers. The following table summarizes a selection of these probes, their suppliers, and purchasing information to aid in experimental design and procurement.

Product Name	Supplier	Catalog No. (Example)	Functionality	Available Quantities
Alkyne-probe 1	MedChemExpres s	HY-151861	Click Chemistry Reagent	10 mM x 0.2 mL
preQ1-alkyne	Tocris Bioscience	7806	CRISPR/RNA- TAG	1 mg, 5 mg
DADPS Biotin Alkyne	BroadPharm	BP-24301	Biotinylation	5 mg, 25 mg
MaP555-Alkyne	Tenova Pharma	N/A	Fluorescent Dye	1 mg
ROX alkyne, 5- isomer	Lumiprobe	A12B0	Fluorescent Dye	1 mg, 5 mg, 10 mg
FastClick™ Biotin Alkyne	AAT Bioquest	72901	Biotinylation	1 mg
IA-Alkyne	R&D Systems / Tocris	7015	Cysteine Reactive Probe	5 mg, 25 mg

Experimental Protocols



This section provides detailed methodologies for common applications of alkyne probes.

Metabolic Labeling of Proteins and In-Gel Fluorescence Analysis

This protocol is adapted from methods for labeling proteins with alkyne-containing isoprenoid probes in mammalian cells.

Objective: To metabolically label newly synthesized proteins with an alkyne probe and visualize them using in-gel fluorescence.

Materials:

- Mammalian cells (e.g., HeLa or COS-7)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Alkyne-containing metabolic probe (e.g., an isoprenoid analog)
- Lovastatin (optional, for enhancing probe incorporation)
- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein concentration assay kit (e.g., BCA)
- Azide-fluorophore conjugate (e.g., TAMRA-azide)
- Click chemistry reaction buffer components:
 - Copper(II) sulfate (CuSO₄)
 - Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
 - Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or similar Cu(I)-stabilizing ligand
- SDS-PAGE reagents and equipment
- Fluorescence gel scanner



Procedure:

- Cell Culture and Labeling:
 - Seed cells in appropriate culture dishes and grow to 40-60% confluency.
 - (Optional) Pre-treat cells with a biosynthesis inhibitor, such as lovastatin (10-20 μM), for 6 hours to enhance probe incorporation by depleting the endogenous pool of natural metabolites.
 - Remove the medium and replace it with fresh medium containing the alkyne probe at the desired concentration (e.g., 1-25 μM).
 - Incubate the cells for a specified period (e.g., 12-24 hours) to allow for metabolic incorporation of the probe.
- Cell Lysis and Protein Quantification:
 - Harvest the cells by scraping or trypsinization.
 - Wash the cell pellet with ice-cold PBS.
 - Lyse the cells in lysis buffer containing protease inhibitors.
 - Clarify the lysate by centrifugation and collect the supernatant.
 - Determine the protein concentration of the lysate using a standard protein assay.
- Click Chemistry Reaction:
 - In a microcentrifuge tube, combine a specific amount of protein lysate (e.g., 50 μg) with the azide-fluorophore conjugate.
 - Add the click chemistry reaction components in the following order: CuSO₄, TCEP/sodium ascorbate, and TBTA ligand. The final concentrations should be optimized, but typical ranges are 100-200 μM for CuSO₄ and the azide-fluorophore, and 1-2 mM for the reducing agent.



- Incubate the reaction for 1 hour at room temperature, protected from light.
- In-Gel Fluorescence Analysis:
 - Precipitate the protein from the reaction mixture (e.g., with acetone or methanol).
 - Resuspend the protein pellet in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE.
 - Visualize the labeled proteins by scanning the gel with a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Activity-Based Protein Profiling (ABPP) with a Cysteine-Reactive Alkyne Probe

This protocol describes the use of an alkyne-tagged probe to label active cysteine-containing enzymes, followed by enrichment and identification.

Objective: To identify active enzymes in a complex proteome using a clickable ABPP probe.

Materials:

- Biological sample (e.g., cell lysate, tissue homogenate)
- Cysteine-reactive alkyne probe (e.g., IA-Alkyne)
- Azide-biotin conjugate
- Click chemistry reaction components (as described in Protocol 1)
- Streptavidin-agarose beads
- Wash buffers (e.g., PBS with varying concentrations of SDS)
- Trypsin (for on-bead digestion)
- Mass spectrometry reagents and equipment



Procedure:

- Proteome Labeling:
 - Incubate the biological sample with the cysteine-reactive alkyne probe for a specified time (e.g., 30-60 minutes) at room temperature.
 - The probe will covalently bind to the active sites of target enzymes.
- Click Reaction for Biotinylation:
 - Perform a click chemistry reaction as described in Protocol 1, using an azide-biotin conjugate to attach a biotin tag to the probe-labeled proteins.
- Enrichment of Labeled Proteins:
 - Add streptavidin-agarose beads to the reaction mixture and incubate to capture the biotinylated proteins.
 - Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. This may include washes with high salt, detergents (e.g., SDS), and urea.
- On-Bead Digestion:
 - Resuspend the washed beads in a digestion buffer.
 - Reduce and alkylate the captured proteins.
 - Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
- Mass Spectrometry Analysis:
 - Collect the supernatant containing the peptides.
 - Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS)
 to identify the probe-labeled proteins.

Western Blot Detection of Alkyne-Tagged Proteins



This protocol outlines the detection of alkyne-modified proteins after separation by SDS-PAGE and transfer to a membrane.

Objective: To visualize specific alkyne-tagged proteins using a Western blot-based method.

Materials:

- Protein sample containing alkyne-tagged proteins
- SDS-PAGE and Western blot equipment
- PVDF or nitrocellulose membrane
- Click chemistry reaction components (as in Protocol 1)
- · Azide-biotin conjugate
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Streptavidin-HRP conjugate
- Chemiluminescent HRP substrate
- Imaging system for chemiluminescence detection

Procedure:

- SDS-PAGE and Protein Transfer:
 - Separate the protein sample by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
- Click Reaction on the Membrane:
 - Block the membrane with a suitable blocking buffer.
 - Perform the click chemistry reaction directly on the membrane by incubating it with a solution containing the azide-biotin conjugate and the click reaction components.



- Wash the membrane thoroughly with wash buffer (e.g., TBST).
- Detection:
 - o Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer.
 - Wash the membrane again to remove unbound streptavidin-HRP.
 - Incubate the membrane with a chemiluminescent HRP substrate.
 - Detect the signal using an appropriate imaging system.

Experimental Workflows and Logical Relationships

Please note: As an AI, I cannot generate visual diagrams. The following descriptions of experimental workflows are provided as a substitute for the requested Graphviz diagrams.

Workflow for Metabolic Labeling and Proteomic Analysis

This workflow outlines the process of identifying newly synthesized proteins within a cell population using a metabolic labeling approach with an alkyne-containing amino acid analog.



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Caption: Workflow for identifying newly synthesized proteins.

Description: The process begins with culturing cells and introducing an alkyne-modified amino acid, which is incorporated into newly synthesized proteins. The cells are then lysed, and the extracted proteins are subjected to a click reaction with an azide-biotin tag. The biotinylated proteins are then enriched using streptavidin beads, digested into peptides, and finally identified by mass spectrometry.



Workflow for Activity-Based Protein Profiling (ABPP)

This workflow illustrates the use of a clickable ABPP probe to identify active enzymes in a competitive profiling experiment.



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References

- 1. broadpharm.com [broadpharm.com]
- 2. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01027B [pubs.rsc.org]
- 3. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling for biochemical pathway discovery in cancer PMC [pmc.ncbi.nlm.nih.gov]



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